

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B180789

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**

Foreword for the Research Professional:

This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**. As a compound utilized in specialized research and drug development, direct and exhaustive toxicological data may be limited. Therefore, this guide is built upon a foundation of established chemical safety principles and a rigorous analysis of data from structurally analogous compounds. The protocols and recommendations herein are designed to empower researchers to manage this substance with a high degree of safety, ensuring both personal protection and experimental integrity. Our approach prioritizes explaining the causality behind each safety measure, creating a self-validating system of protocols grounded in authoritative EHS standards.

Section 1: Compound Identification and Physicochemical Properties

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic building block used in chemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

Property	Data	Source
IUPAC Name	1-Methyl-2-oxo-1,2-dihdropyridine-3-carboxylic acid	-
Molecular Formula	C ₇ H ₇ NO ₃	
Molecular Weight	153.14 g/mol	
Appearance	Solid	
SMILES String	CN1C=CC=C(C(O)=O)C1=O	
InChI Key	DFAQSHLYVFQOJM-UHFFFAOYSA-N	
Storage Class	11 - Combustible Solids	

Section 2: Hazard Identification and Classification (Inferred)

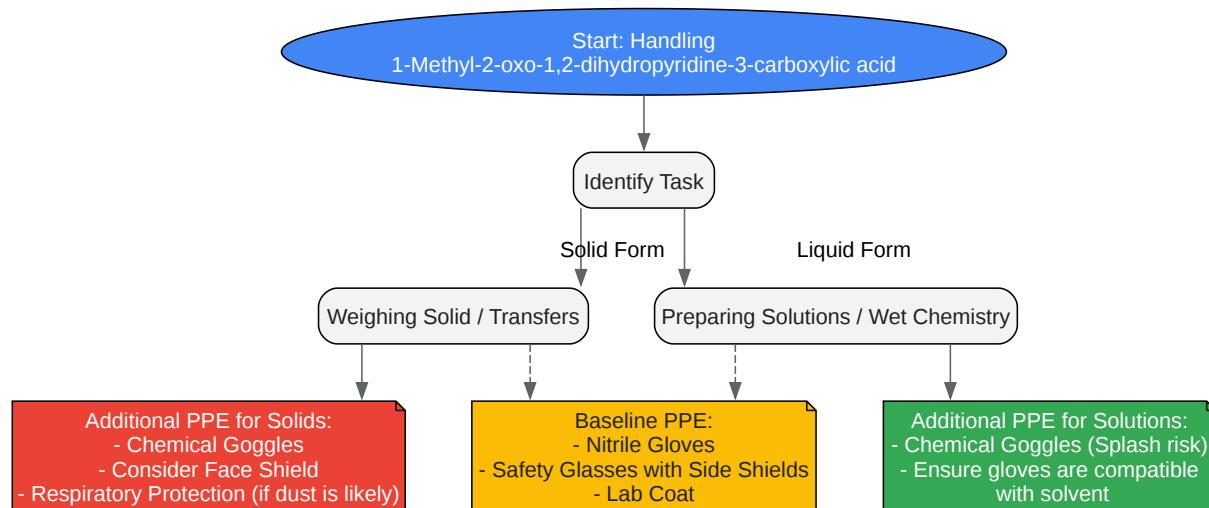
Comprehensive toxicological data for this specific molecule are not thoroughly investigated.[\[1\]](#) Therefore, a conservative hazard assessment has been conducted by referencing safety data for structurally similar pyridone carboxylic acids, such as 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihdropyridine-3-carboxylic acid and 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[\[1\]](#)[\[2\]](#)

Hazard Class (GHS)	Signal Word	Hazard Statement	Basis of Inference
Skin Irritation (Category 2)	Warning	H315 - Causes skin irritation	Analog data [1] [2] [3]
Serious Eye Irritation (Category 2A)	Warning	H319 - Causes serious eye irritation	Analog data [1] [2] [3]
Specific Target Organ Toxicity - Single Exposure (Category 3)	Warning	H335 - May cause respiratory irritation	Analog data [1] [2] [3]

Causality of Hazards: The combination of the acidic carboxylic acid group and the heterocyclic pyridone ring system likely contributes to the irritant nature of the compound. These functional groups can interact with biological membranes and proteins, leading to the observed irritation upon direct contact or inhalation of dust particles.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by appropriate PPE.


Engineering Controls

- Ventilation: All manipulations of this compound, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. The work station should have good general ventilation.[\[2\]](#)[\[4\]](#)
- Safety Stations: Emergency eye wash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[\[2\]](#)

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed. The following diagram outlines the decision-making process for appropriate PPE selection. Animal

tests and other research indicate that skin contact with related compounds may play a role in developing sensitization.[5]

[Click to download full resolution via product page](#)

Caption: PPE Selection Workflow based on laboratory task.

- Hand Protection: Wear protective gloves, such as nitrile gloves, that have been inspected for integrity prior to use. Dispose of contaminated gloves in accordance with laboratory procedures.[6]
- Eye and Face Protection: Chemical safety goggles are mandatory.[2] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5]
- Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of exposure, consider chemically resistant aprons or suits.[2]

- Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, respiratory protection compliant with OSHA's Respiratory Protection Standard (29 CFR 1910.134) is necessary.[2][5]

Section 4: Safe Handling and Storage Procedures

Proactive Handling Protocols

Safe handling is paramount to preventing exposure.

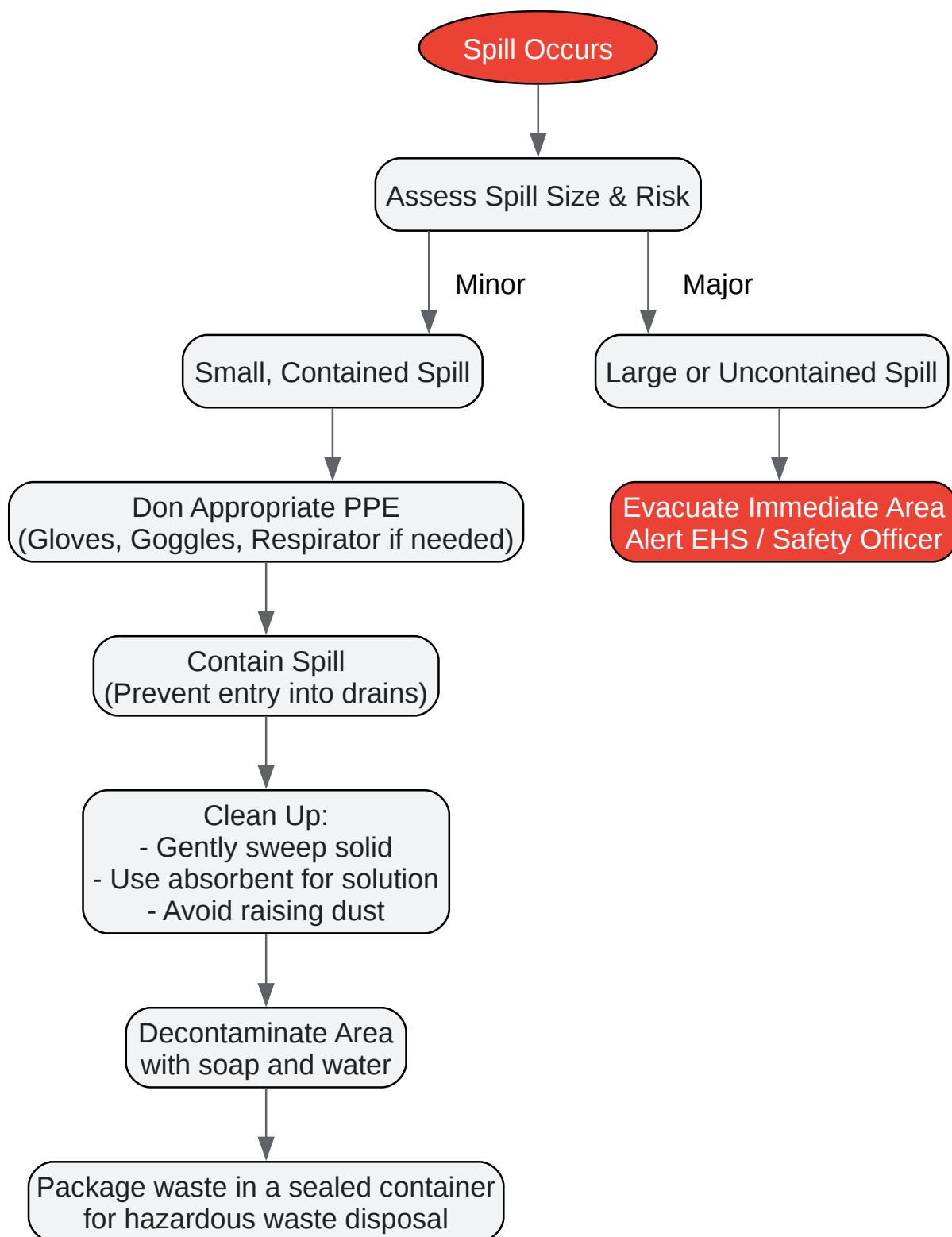
- Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[2]
- Dust Mitigation: As a solid, the primary risk during handling is the generation of airborne dust.[2] Weighing and transferring should be done carefully to minimize dust. Use of anti-static weigh boats can be beneficial.
- Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert gas may be advisable to prevent degradation, although this is primarily for chemical stability rather than immediate safety.[6]

Storage and Incompatibility

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The designated storage area should be secure and accessible only to authorized personnel.[8]
- Incompatible Materials: Keep away from strong oxidizing agents.[2]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.


First Aid Measures

This protocol is a synthesis of best practices for irritant chemical exposure.[2][9]

- General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet or this guide to the medical professional.[9]
- If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][7]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or poison center.[9]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response Protocol

The following workflow provides a decision-making framework for responding to a spill.

[Click to download full resolution via product page](#)

Caption: Decision workflow for chemical spill response.

Step-by-Step Spill Cleanup (Small Spills):

- Evacuate and Alert: Ensure unnecessary personnel are clear of the area.[2]
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Don PPE: Wear, at a minimum, double nitrile gloves, chemical goggles, a lab coat, and if significant dust is present, respiratory protection.
- Containment: Prevent the powder from spreading or entering drains.[9]
- Cleanup: Gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for hazardous waste.[6] Alternatively, cover with a wet paper towel to dampen the powder before carefully collecting it.
- Decontaminate: Wipe the spill area with soap and water.
- Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste according to institutional and local regulations.[1]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Use media appropriate for the surrounding fire.[2]
- Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[7][9]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Section 6: Toxicological Information

As previously stated, the toxicological properties of **1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** have not been fully investigated.[1] The information below is based on data from analogous compounds and represents the most likely toxicological profile.

- Acute Toxicity: Expected to have low acute toxicity, but may be harmful if swallowed, based on related pyridine carboxylic acids.[9]
- Skin Corrosion/Irritation: Causes skin irritation.[1][3]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
- Respiratory/Skin Sensitization: No specific data is available, but prolonged or repeated skin contact with irritants can sometimes lead to sensitization.[4]
- Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify this compound for these long-term effects. No component of similar products is listed as a known or anticipated carcinogen by IARC, NTP, or OSHA.[1][3]

Section 7: Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

- Product Disposal: Unused or waste product should be treated as hazardous chemical waste. Contact a licensed professional waste disposal service.[10] Do not dispose of it via sanitary sewers.[9]
- Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[1] Do not reuse containers.

References

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Greenbook.net. (n.d.).
- Popova, N. A., et al. (2019).
- Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. *Molecules*, 25(15), 3459. [Link]
- Popova, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. americanchemistry.com [americanchemistry.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180789#1-methyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com